Nucleophilicity Profiling: Mayr N/sN Parameters vs. Aryl-Substituted Silanes
Chloromethyl-dimethyl-silane exhibits a Mayr nucleophilicity parameter (N) of 0.80 and a nucleophile-specific sensitivity parameter (sN) of 0.73 in dichloromethane, as determined against reference electrophiles [1]. This places it as a weak H-Si hydride donor compared to structurally related aryl-substituted silanes such as dimethyl(phenyl)silane, which displays a markedly higher N value of 3.55 under identical solvent conditions [2]. The approximately 4.4-fold lower nucleophilicity (based on relative N value differences) dictates that chloromethyl-dimethyl-silane requires stronger electrophilic partners or more forcing conditions for hydride transfer, offering greater chemoselectivity in complex reaction matrices.
| Evidence Dimension | Nucleophilicity (Mayr N Parameter) |
|---|---|
| Target Compound Data | N = 0.80, sN = 0.73 |
| Comparator Or Baseline | Dimethyl(phenyl)silane: N = 3.55 |
| Quantified Difference | N difference: 2.75 units (lower for target) |
| Conditions | Solvent: dichloromethane; reference electrophiles; 20 °C |
Why This Matters
Procurement decisions for hydride transfer reactions should prioritize chloromethyl-dimethyl-silane when high chemoselectivity is required, as its lower nucleophilicity minimizes undesired side reactions with sensitive functional groups.
- [1] Mayr's Database of Reactivity Parameters. (n.d.). (chloromethyl)dimethylsilane. Ludwig-Maximilians-Universität München. View Source
- [2] Mayr's Database of Reactivity Parameters. (n.d.). dimethyl(phenyl)silane. Ludwig-Maximilians-Universität München. View Source
